Vinyltris(methoxypropoxy)silane

Vue d'ensemble

Description

Vinyltris(methoxypropoxy)silane is a versatile organosilicon compound widely used as a coupling agent and adhesion promoter. It is characterized by its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications. The compound’s molecular structure allows it to enhance the compatibility and performance of composite materials, particularly in the fields of coatings, adhesives, and sealants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyltris(methoxypropoxy)silane can be synthesized through several methods. One common approach involves the alcoholysis reaction of vinyltrichlorosilane with methoxypropanol. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors and distillation units to achieve the desired product quality. The process may include steps such as purification, distillation, and quality control to ensure the compound meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: Vinyltris(methoxypropoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: The silanol groups formed during hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages.

Addition Reactions: The vinyl group in the compound can participate in addition reactions with various unsaturated compounds.

Common Reagents and Conditions:

Hydrolysis: Typically conducted in the presence of water and a catalyst, such as an acid or base.

Condensation: Often facilitated by heating and the presence of a catalyst.

Addition Reactions: May require specific catalysts and controlled reaction conditions to achieve the desired product.

Major Products:

Siloxane Networks: Formed through condensation reactions, these networks enhance the mechanical and thermal properties of composite materials.

Functionalized Surfaces: The compound can modify surfaces to improve adhesion and compatibility with other materials.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

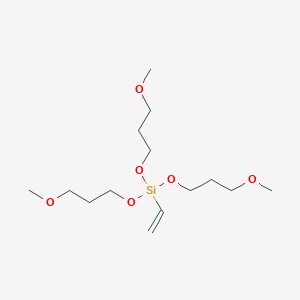

Chemical Structure:

- Molecular Formula: C14H30O6Si

- CAS Number: 303746-21-6

VTMS features a vinyl group that enables it to participate in polymerization reactions, while its methoxypropoxy groups enhance its compatibility with both organic and inorganic materials. The compound undergoes hydrolysis in the presence of moisture, forming silanols that can condense to create siloxane bonds, thus improving adhesion between different materials .

Scientific Research Applications

-

Adhesion Promotion:

- VTMS is utilized as a coupling agent to enhance the adhesion between fillers and polymer matrices in composite materials. This application is crucial in industries such as construction, automotive, and aerospace where strong material bonds are essential.

-

Coatings and Sealants:

- The compound is employed in formulating high-performance coatings and sealants. Its ability to improve the wetting properties of surfaces leads to enhanced durability and resistance to environmental factors.

-

Biomaterials:

- In biomedical applications, VTMS is explored for modifying biomaterials to improve their biocompatibility. This includes applications in drug delivery systems and medical device coatings, where enhanced interaction with biological tissues is required.

- Polymer Synthesis:

Table 1: Comparison of Silane Coupling Agents

| Property | Vinyltris(methoxypropoxy)silane | Vinyltrimethoxysilane | Vinyltriethoxysilane |

|---|---|---|---|

| Functional Groups | Methoxypropoxy | Methoxy | Ethoxy |

| Hydrolysis Product | Methoxypropanol | Methanol | Ethanol |

| Adhesion Performance | High | Moderate | Moderate |

| Application Areas | Coatings, adhesives, biomaterials | Coatings | Adhesives |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Appearance | Clear liquid |

| Density | 1.04 g/cm³ |

| Boiling Point | 220°C |

| Flash Point | 85°C |

| Solubility | Soluble in organic solvents |

Case Studies

-

Case Study on Composite Materials:

A study demonstrated that incorporating VTMS into a polymer matrix significantly improved the mechanical properties of mineral-filled composites. The tensile strength increased by approximately 30% compared to untreated samples, highlighting its effectiveness as a coupling agent. -

Biomedical Application:

Research involving VTMS-modified surfaces showed enhanced cell adhesion and proliferation rates in vitro. This indicates its potential for use in medical implants where biocompatibility is critical . -

Coating Formulations:

A formulation study indicated that coatings containing VTMS exhibited superior water repellency and UV resistance compared to traditional formulations without silane additives. This property is vital for outdoor applications where environmental exposure is a concern .

Mécanisme D'action

The mechanism of action of vinyltris(methoxypropoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s silane groups can hydrolyze to form silanols, which then condense to create siloxane linkages. These linkages provide strong adhesion and compatibility between different materials, enhancing the overall performance of composite systems.

Comparaison Avec Des Composés Similaires

Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of methoxypropoxy groups.

Vinyltriethoxysilane: Contains ethoxy groups instead of methoxypropoxy groups.

Vinyltris(2-methoxyethoxy)silane: Features methoxyethoxy groups instead of methoxypropoxy groups.

Uniqueness: Vinyltris(methoxypropoxy)silane is unique due to its specific functional groups, which provide distinct properties such as enhanced flexibility and compatibility with a wide range of materials. Its ability to form strong siloxane linkages makes it particularly valuable in applications requiring durable and high-performance composite materials.

Activité Biologique

Vinyltris(methoxypropoxy)silane is a silane coupling agent that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its silane backbone with three methoxypropoxy groups and a vinyl group. This structure allows it to act as a coupling agent, facilitating the bond between organic and inorganic materials. The hydrolysis of this compound leads to the formation of methoxypropanol, which may exhibit its own biological effects .

Biological Activity Overview

Research indicates that silanes, including this compound, can exhibit various biological activities:

- Antimicrobial Activity : Silanes have been shown to possess antimicrobial properties due to their ability to disrupt microbial membranes. Studies have demonstrated that silane compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial applications.

- Anticancer Properties : Some silanes have been investigated for their anticancer effects. For instance, certain derivatives have shown cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy.

- Biocompatibility : The biocompatibility of silanes is crucial for their application in biomedical fields. Research has shown that silane-treated surfaces can enhance cell adhesion and proliferation, which is beneficial for tissue engineering and regenerative medicine.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with the silane compound, suggesting its potential use in coatings for medical devices .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined through MTT assays, showing effective inhibition of cell proliferation at specific concentrations .

- Biocompatibility Testing : A study focused on the biocompatibility of this compound when used as a surface treatment for implants. Results showed enhanced fibroblast adhesion and proliferation on treated surfaces compared to untreated controls, indicating favorable interactions with biological tissues .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli growth | |

| Anticancer | Cytotoxicity against human cancer cell lines | |

| Biocompatibility | Enhanced fibroblast adhesion |

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Line | % Viability |

|---|---|---|

| 10 | A549 (Lung) | 75 |

| 25 | HeLa (Cervical) | 50 |

| 50 | MCF-7 (Breast) | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid membranes, leading to structural changes that compromise membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes may induce oxidative stress in cells, contributing to their anticancer effects.

- Surface Modification : By modifying surfaces at the molecular level, silanes can enhance cell-material interactions, promoting better integration in biomedical applications.

Propriétés

IUPAC Name |

ethenyl-tris(3-methoxypropoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O6Si/c1-5-21(18-12-6-9-15-2,19-13-7-10-16-3)20-14-8-11-17-4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUJDDNOLKLDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCO[Si](C=C)(OCCCOC)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.